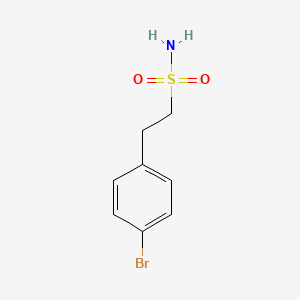

2-(4-bromophenyl)ethane-1-sulfonamide

Description

Overview of Sulfonamide Chemistry in Contemporary Research

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first rising to prominence with the advent of sulfa drugs, the first broadly effective antimicrobials. nih.gov While their role as antibiotics continues, the applications of sulfonamides have expanded dramatically, demonstrating a remarkable versatility. nih.gov In contemporary research, sulfonamides are integral to the design of a wide array of therapeutic agents, including diuretics, anti-inflammatory drugs, anticonvulsants, and anticancer agents. nih.gov This wide range of biological activities stems from the ability of the sulfonamide group to act as a bioisostere for other functional groups like carboxylic acids and amides, allowing it to interact with a diverse set of biological targets. nih.gov The synthesis of sulfonamide derivatives is generally straightforward, providing access to a vast chemical space for drug discovery and development. nih.gov

| Therapeutic Class | Examples of Sulfonamide-Containing Drugs |

| Antibacterial | Sulfamethoxazole, Sulfadiazine |

| Diuretic | Furosemide, Hydrochlorothiazide |

| Anti-inflammatory | Celecoxib, Nimesulide |

| Anticonvulsant | Zonisamide, Sultiame |

| Anticancer | Vemurafenib, Darunavir (Protease Inhibitor) |

Significance of Brominated Organic Compounds in Synthetic and Mechanistic Studies

Brominated organic compounds are of profound importance in both synthetic and mechanistic chemistry. The bromine atom, being a good leaving group, makes organobromides versatile precursors for a multitude of chemical transformations. They are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the construction of complex molecular architectures. The introduction of a bromine atom onto an aromatic ring, as seen in the 4-bromophenyl moiety, provides a reactive handle for late-stage functionalization, a strategy that is invaluable in medicinal chemistry for the rapid generation of analogues with diverse properties.

From a medicinal chemistry perspective, the incorporation of bromine can significantly influence a molecule's pharmacological profile. The lipophilicity of a compound is often increased, which can enhance its ability to cross cell membranes and the blood-brain barrier. mdpi.com Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. The electronic effects of bromine can also modulate the metabolic stability of a drug. mdpi.com

Rationale for Academic Investigation of 2-(4-Bromophenyl)ethane-1-sulfonamide

The academic investigation of this compound is underpinned by the convergence of the well-established therapeutic potential of the sulfonamide core with the advantageous properties conferred by the 4-bromophenyl group, all connected by a flexible ethane (B1197151) bridge. The 2-phenethylamine scaffold, a core component of this molecule, is present in numerous naturally occurring and synthetic bioactive compounds, known for their interactions with the central nervous system due to their ability to cross the blood-brain barrier. researchgate.netmdpi.comnih.gov The sulfonamide derivative of this scaffold, 2-phenylethanesulfonamide (B1266341), thus represents a promising starting point for the design of novel therapeutic agents.

The introduction of a 4-bromophenyl moiety is a rational design strategy. This group has been successfully incorporated into numerous drug candidates to enhance their biological activity. For instance, the presence of a 4-bromophenyl group in certain anticancer agents and antibacterial compounds has been shown to be crucial for their potency. nih.govtsijournals.comnih.gov It is hypothesized that the bromine atom could enhance binding to target proteins through halogen bonding and increase the compound's lipophilicity, potentially improving its pharmacokinetic profile. The combination of the 2-phenylethanesulfonamide backbone with the 4-bromophenyl group in this compound presents a unique, and as yet unexplored, molecular architecture with the potential for novel biological activities.

Research Gaps and Opportunities in the Field

Despite the compelling rationale for its study, a survey of the scientific literature reveals a significant gap in the academic investigation of this compound. The primary and most evident research gap is the lack of published data on its synthesis, characterization, and biological evaluation. This represents a substantial opportunity for chemical and pharmacological research.

The exploration of this "unexplored chemical space" could lead to the discovery of new compounds with potential therapeutic applications. kuleuven.be A systematic investigation would involve the development of an efficient synthetic route to this compound and its analogues. Following synthesis, a thorough characterization using modern analytical techniques would be essential. Subsequently, a broad biological screening campaign could be initiated to assess its activity across a range of therapeutic areas, including as an antimicrobial, anticancer, or anti-inflammatory agent. Mechanistic studies could then be undertaken to identify its molecular target and elucidate its mode of action. The late-stage functionalization of the sulfonamide itself could also provide a pathway to a diverse range of new chemical entities. The complete absence of research on this specific molecule means that any investigation would be novel and could provide valuable insights into the structure-activity relationships of this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHQHCGLZGJSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Bromophenyl Ethane 1 Sulfonamide and Its Analogs

Strategic Retrosynthetic Approaches

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical steps known as "disconnections." amazonaws.comrsc.org This process works backward from the final product to the starting materials. amazonaws.com For 2-(4-bromophenyl)ethane-1-sulfonamide, several logical disconnections can be proposed to devise viable synthetic routes.

The primary disconnections for the target molecule are at the sulfur-nitrogen (S-N) bond, the carbon-sulfur (C-S) bond, and the carbon-bromine (C-Br) bond.

S-N Bond Disconnection: This is the most common and direct approach for sulfonamide synthesis. nih.govnih.gov Disconnecting the S-N bond leads to two synthons: a 2-(4-bromophenyl)ethane-1-sulfonyl cation and an amide anion. The corresponding synthetic equivalents are 2-(4-bromophenyl)ethane-1-sulfonyl chloride and an ammonia (B1221849) source, respectively. This strategy focuses on forming the sulfonamide linkage in the final step.

C-Br Bond Disconnection: This approach involves disconnecting the bond between the phenyl ring and the bromine atom. This suggests a late-stage electrophilic aromatic substitution reaction. The precursor would be 2-phenylethane-1-sulfonamide, which would undergo bromination to install the bromine atom at the para position. The regioselectivity of this reaction is a critical consideration in this pathway.

C-S Bond Disconnection: A disconnection of the ethyl-sulfur bond suggests a strategy involving the formation of the C-S bond. This could involve a nucleophilic 4-bromophenethyl species (e.g., a Grignard reagent) and an electrophilic sulfonamide source, or an electrophilic 4-bromophenethyl halide and a nucleophilic sulfur-containing synthon.

These retrosynthetic pathways form the basis for the classical and modern synthetic methods discussed in the following sections.

Classical and Established Synthetic Pathways

Traditional methods for sulfonamide synthesis are well-established and widely used due to their reliability and straightforward execution. These pathways generally rely on the formation of the S-N bond from highly reactive intermediates or the modification of an existing sulfonamide core.

The most conventional method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This pathway follows the S-N bond disconnection strategy.

The synthesis would proceed as follows:

Preparation of the requisite precursor, 2-(4-bromophenyl)ethane-1-sulfonyl chloride.

Reaction of the sulfonyl chloride with ammonia or a protected ammonia equivalent.

The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), with a base like pyridine (B92270) or triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. While highly effective, this method's primary challenge lies in the synthesis and handling of the sulfonyl chloride intermediate, which can be unstable and toxic. thieme.de

Modern variations of this approach seek to avoid the isolation of sulfonyl chlorides. For instance, thiols can be converted to sulfonyl chlorides in situ through oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂, followed by immediate reaction with an amine. organic-chemistry.org

Following the C-Br bond disconnection logic, this pathway involves the late-stage functionalization of a pre-formed sulfonamide. The synthesis starts with 2-phenylethane-1-sulfonamide, which can be prepared from 2-phenylethanesulfonyl chloride and ammonia.

The key step is the electrophilic aromatic bromination of the phenyl ring. The ethylsulfonamide group is an ortho-, para-directing deactivator. The bromination reaction, typically using bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS), would yield a mixture of ortho and para isomers. Due to steric hindrance from the ethylsulfonamide group, the para-substituted product, this compound, is expected to be the major product. The main drawback of this method is the potential for isomeric impurities that may require challenging purification steps.

Multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like sulfonamides in a single, highly efficient step. acs.org These reactions improve atom economy and reduce waste by combining three or more reactants in one pot. rsc.orgresearchgate.net

Several MCR protocols are applicable to the synthesis of sulfonamides and their analogs:

Three-Component Aminosulfonylation: One notable method involves the reaction of an aryldiazonium salt, a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an amine. acs.orgthieme-connect.com This approach allows for the convergent assembly of the sulfonamide from distinct building blocks.

Nitroarene-Based MCR: A one-pot, three-component reaction between nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can produce a wide range of sulfonamides through sequential C-S and S-N bond formations. organic-chemistry.org

Isocyanide-Based MCRs: An environmentally benign approach involves the three-component reaction of a zwitterion (generated from dialkyl acetylenedicarboxylate (B1228247) and an isocyanide) with a sulfonamide in water. rsc.org This method produces unique ketenimine sulfonamide derivatives. acs.org

| Protocol | Reactants | Key Features | Reference |

|---|---|---|---|

| Aminosulfonylation | Aryldiazonium salt, SO₂ source (DABSO), Amine | Convergent synthesis; mild conditions. | acs.org, thieme-connect.com |

| Nitroarene-Based MCR | Nitroarene, Arylboronic acid, K₂S₂O₅ | Tolerates a broad range of functional groups. | organic-chemistry.org |

| Isocyanide-Based MCR | Dialkyl acetylenedicarboxylate, Isocyanide, Sulfonamide | Environmentally benign (often in water); forms ketenimine adducts. | acs.org, rsc.org |

Green Chemistry and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the use of safer reagents, greener solvents, and more efficient catalytic processes. rsc.orgresearchgate.netrsc.org

Sustainable approaches to sulfonamide synthesis include:

Use of Green Solvents: Performing reactions in water, ethanol (B145695), or deep eutectic solvents (DES) instead of volatile organic compounds (VOCs). researchgate.netrsc.orgmdpi.com

Mechanochemistry: Utilizing solvent-free ball milling techniques to drive reactions, which reduces waste and energy consumption. rsc.org

Flow Chemistry: Employing continuous flow reactors for safer, more efficient, and scalable synthesis with minimized waste. acs.org

Catalytic Methods: Replacing stoichiometric reagents with catalytic amounts of transition metals or organocatalysts to improve efficiency and reduce waste. acs.orgprinceton.edu

Catalysis is at the heart of green chemistry, offering pathways that are both efficient and environmentally friendly. acs.org Transition metal catalysis, in particular, has revolutionized the synthesis of sulfonamides by enabling novel bond formations under mild conditions. thieme.deresearchgate.net

Transition Metal Catalysis: Numerous transition metals, especially palladium and copper, have been employed to catalyze sulfonamide synthesis. These methods often bypass the need for pre-functionalized and harsh reagents like sulfonyl chlorides. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts can be used for the chlorosulfonylation of arylboronic acids, which are then aminated in situ to yield sulfonamides. nih.gov Another Pd-catalyzed approach involves the coupling of aryl iodides with a sulfur dioxide surrogate (DABSO) and an amine. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysis is widely used for C-S and S-N bond formation. Methods include the coupling of aryl boronic acids with DABSO and amines, and the direct decarboxylative chlorosulfonylation of aromatic carboxylic acids to form sulfonyl chlorides, which are then coupled with amines in a one-pot process. thieme-connect.comprinceton.eduacs.org Synergistic photoredox and copper catalysis can synthesize sulfonamides directly from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org

Iron-Catalyzed Reactions: Earth-abundant and low-cost iron catalysts have been used for the C-H amidation of activated arenes with primary sulfonamides. thieme.de

| Catalyst System | Substrates | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium | Arylboronic acids, Phenyl chlorosulfate, Amine | Cross-coupling / Amination | High functional group tolerance, avoids harsh EAS. | nih.gov |

| Copper / Photoredox | Aryl radical precursor, Amine, SO₂ source | Three-component coupling | Mild conditions (room temp), proceeds in a single step. | acs.org |

| Copper | Aromatic acid, SO₂, Amine | Decarboxylative Sulfonylation | Uses readily available carboxylic acids. | princeton.edu, acs.org |

| Iron / Copper | Activated arene, Primary sulfonamide | C-H Amidation | Uses earth-abundant metals. | thieme.de |

Organocatalysis: While many applications of sulfonamides in organocatalysis involve using them as part of the catalyst structure (e.g., proline sulfonamides for asymmetric aldol (B89426) reactions), there are also metal-free catalytic approaches for their synthesis. nih.govgoogle.com For example, photoredox catalysis using organic dyes like eosin (B541160) Y can facilitate the sulfonylation of phenylhydrazines with thiols in green solvents, representing a metal-free, environmentally friendly strategy. organic-chemistry.org These methods avoid the cost and toxicity associated with heavy metals, aligning with the principles of sustainable chemistry.

Solvent-Free and Microwave-Assisted Synthesis

In alignment with the principles of green chemistry, solvent-free and microwave-assisted synthesis techniques offer substantial advantages over traditional methods by reducing reaction times, improving yields, and minimizing hazardous waste.

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal in sustainable chemical manufacturing. One notable solvent-free approach involves the chemoselective synthesis of sulfonamides using a zinc oxide-nanoparticle catalyst. This heterogeneous catalyst facilitates the reaction of primary amines with sulfonyl chlorides, followed by acylation to produce N-acylsulfonamides, often achieving yields as high as 95%. A primary benefit of this protocol is the reusability of the environmentally friendly catalyst, which can be easily separated from the reaction mixture.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates by efficiently heating the reactants. nih.govanalis.com.my This technology has been successfully applied to the synthesis of various sulfonamide derivatives. nih.govpensoft.net A general procedure involves irradiating a solution of a suitable sulfonic acid or sulfonyl chloride and an amine in a sealed vessel. nih.govamazonaws.com The reaction parameters, such as power, temperature, and time, are carefully controlled to maximize product formation and minimize side reactions. nih.gov For instance, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives bearing a benzenesulfonamide (B165840) moiety was achieved by irradiating a mixture of para-hydrazinobenzenesulfonamide hydrochloride and a suitable chalcone (B49325) derivative in ethanol at 200 °C and 300W. nih.gov This method significantly reduces reaction times from hours or days to mere minutes. nih.govanalis.com.my

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Sulfonamide Analogs This table provides illustrative data based on findings for related heterocyclic compounds to demonstrate the advantages of microwave-assisted synthesis.

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazoline Sulfonamides | Microwave-Assisted | 7 min | Not specified, but successful | nih.gov |

| Halogenated Coumarin-Azo Derivatives | Microwave-Assisted | 6-17 min | 74-94% | analis.com.my |

| Halogenated Coumarin-Azo Derivatives | Conventional Reflux | 6-18 h | 56-85% | analis.com.my |

| Tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Microwave-Assisted | 5 min | 84% | nih.gov |

| Tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Conventional Heating | 4 h | 62% | nih.gov |

Electrochemical Synthesis Methods

Electrochemical synthesis represents a frontier in green and efficient chemical production, utilizing electricity as a traceless reagent to drive reactions. beilstein-journals.org This approach avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and easier purification. dntb.gov.uaresearchgate.net

Several electrochemical strategies for forming the crucial S-N bond in sulfonamides have been developed. One prominent method involves the electrochemical oxidative coupling of thiols and amines. noelresearchgroup.com This process is believed to proceed through the formation of aminium radicals as key intermediates. noelresearchgroup.com The reaction can be performed in both batch and flow reactors, with microflow technology offering superior control over mass transfer and reaction time, often completing the synthesis within minutes. noelresearchgroup.com

A more advanced, metal-free electrochemical protocol enables the direct synthesis of sulfonamides from non-prefunctionalized (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This dehydrogenative method employs boron-doped diamond (BDD) electrodes and proceeds via an amidosulfinate intermediate, which serves a dual role as both a reactant and the supporting electrolyte. nih.gov This highly convergent reaction demonstrates the power of electrochemistry to construct complex molecules from simple, abundant starting materials. nih.gov Mechanistic studies suggest that sulfonyl radicals, generated through electrochemical oxidation, are common intermediates in these transformations. rsc.org

Table 2: Overview of Electrochemical Methods for Sulfonamide Synthesis

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Constant Current Oxidation | Phenylhydrazine derivatives, Arylsulfinic acids | Environmentally friendly; performed in aqueous/ethanol mixture at a carbon electrode. | dntb.gov.ua |

| Dehydrogenative Coupling | (Hetero)arenes, SO₂, Amines | Metal-free; uses boron-doped diamond (BDD) electrodes; highly convergent. | nih.gov |

| Oxidative Coupling | Thiols, Amines | Forms S-N bond directly; can be performed in batch or continuous flow systems. | noelresearchgroup.com |

| Oxidation of Sulfonyl Hydrazides | Sulfonyl Hydrazides | Generates sulfonyl radical intermediates for further reaction. | rsc.org |

Stereoselective Synthesis of this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods for producing enantiomerically pure sulfonamide derivatives is of paramount importance.

One effective strategy is the use of a chiral pool, where a readily available enantiopure starting material, such as an amino acid, is incorporated into the target molecule. For example, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized by reacting 4-[(4-bromophenyl)sulfonyl]benzoyl chloride with the natural amino acid L-valine. mdpi.com In this approach, the stereocenter from L-valine is directly transferred to the final product. mdpi.com

Another powerful method is substrate-controlled stereospecific synthesis. A convenient route for preparing α-C-chiral sulfonamides involves the reaction of α-chiral sulfinates with hydroxylamine (B1172632) sulfonate. sci-hub.se This transformation proceeds with retention of configuration at the chiral center, allowing for the synthesis of the desired sulfonamide with high enantiomeric excess. sci-hub.se

Furthermore, cycloaddition reactions can be employed to create multiple stereocenters in a controlled manner. The [3+2] cycloaddition of pentafluorophenyl (PFP) vinyl sulfonate with various nitrones provides access to 4C-substituted isoxazolidine (B1194047) sulfonamides in a regio- and diastereoselective fashion. ucl.ac.uk This method allows for the construction of complex heterocyclic sulfonamide structures with defined stereochemistry. ucl.ac.uk

Table 3: Strategies for Stereoselective Synthesis of Sulfonamide Derivatives

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Incorporation of a readily available chiral molecule (e.g., amino acid) into the final structure. | N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. | mdpi.com |

| Substrate-Controlled Synthesis | Reaction of a chiral substrate that directs the stereochemical outcome. | Stereospecific synthesis from an α-chiral sulfinate with retention of configuration. | sci-hub.se |

| Diastereoselective Cycloaddition | A reaction that forms a cyclic compound with a preference for one diastereomer. | [3+2] cycloaddition of a vinyl sulfonate with a nitrone to form substituted isoxazolidines. | ucl.ac.uk |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The successful synthesis of a target compound in academic research hinges on the systematic optimization of reaction conditions to maximize yield, purity, and efficiency. This process involves a meticulous investigation of various parameters that can influence the reaction's outcome.

Key variables that are typically screened include the choice of solvent, catalyst, reagents, temperature, and reaction time. For instance, in developing a method to convert sulfonyl hydrazides into sulfonyl chlorides (a key precursor for sulfonamides), researchers might screen a wide array of halogen sources. researchgate.net An initial evaluation might show that inorganic chlorides like MgCl₂ or CuCl give low to moderate yields, while organic sources like N-chlorosuccinimide (NCS) provide a near-quantitative yield. researchgate.net

Similarly, when developing a microwave-assisted protocol, optimization involves testing different solvents and catalysts, as well as varying the microwave power. nih.gov A systematic study might reveal that a particular solvent provides the best yield in the shortest time at a specific power setting. nih.gov The use of novel catalytic systems, such as recyclable magnetic nanoparticles (e.g., CuFe₂O₄@SiO₂), is also an area of optimization, focusing on catalyst stability, reusability, and efficiency under various conditions. biolmolchem.com The ultimate goal is to identify a set of conditions that is robust, reproducible, and provides the desired product in the highest possible yield and purity.

Table 4: Example of a Reaction Optimization Study for a Sulfonyl Halide Synthesis This table is based on a study for the synthesis of 4-methylbenzenesulfonyl chloride from a sulfonyl hydrazide, illustrating the optimization process.

| Entry | Halogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | MgCl₂ | CH₃CN | Room Temp | 0 | researchgate.net |

| 2 | CuCl | CH₃CN | Room Temp | 38 | researchgate.net |

| 3 | CuCl₂ | CH₃CN | Room Temp | 56 | researchgate.net |

| 4 | FeCl₃ | CH₃CN | Room Temp | 42 | researchgate.net |

| 5 | N-Chlorosuccinimide (NCS) | CH₃CN | Room Temp | 99 | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 4 Bromophenyl Ethane 1 Sulfonamide

Reactivity Profiles of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH₂) is a robust and versatile functional group. nih.gov Its reactivity is centered on the nitrogen atom and its attached protons, which exhibit acidic character due to the strong electron-withdrawing nature of the adjacent sulfonyl group. wikipedia.org

N-Functionalization Reactions (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the primary sulfonamide can be functionalized through alkylation and acylation reactions. These transformations are fundamental for building more complex molecular architectures.

N-Alkylation: The direct alkylation of the sulfonamide nitrogen typically requires a base to first deprotonate the nitrogen, forming a more nucleophilic sulfonamidate anion. wikipedia.org This anion can then react with various alkylating agents, such as alkyl halides or sulfonates. acsgcipr.org A variety of catalysts, including those based on ruthenium, manganese, and iron, have been developed to facilitate the N-alkylation of sulfonamides using alcohols as green alkylating agents via a "borrowing hydrogen" methodology. organic-chemistry.orgionike.com

A general scheme for N-alkylation is as follows:

Step 1 (Deprotonation): Ar-SO₂NH₂ + Base → [Ar-SO₂NH]⁻ Base-H⁺

Step 2 (Nucleophilic Attack): [Ar-SO₂NH]⁻ + R-X → Ar-SO₂NHR + X⁻

N-Acylation: Acylation of the sulfonamide nitrogen leads to the formation of N-acylsulfonamides, a class of compounds with significant biological activity. This reaction is typically performed using acylating agents like acid chlorides or anhydrides in the presence of a base. semanticscholar.orgresearchgate.net More modern methods utilize N-acylbenzotriazoles as efficient, neutral acylating reagents. semanticscholar.orgsemanticscholar.org The reaction generally proceeds by first forming the sulfonamidate anion with a base like sodium hydride (NaH), which then reacts with the acylating agent. semanticscholar.org

Proton Abstraction and Anion Chemistry

The protons on the sulfonamide nitrogen are acidic, with pKa values typically in the range of 10-11, making them significantly more acidic than simple amines. This acidity is a consequence of the powerful electron-withdrawing sulfonyl group, which stabilizes the resulting conjugate base (the sulfonamidate anion) through resonance.

The formation of this anion is a critical step in many reactions involving the sulfonamide group. rsc.org Strong bases, such as alkali metal hydroxides or hydrides, are commonly used to achieve complete deprotonation. semanticscholar.org The resulting anion is a potent nucleophile at the nitrogen atom, driving the N-functionalization reactions described above. However, in the presence of basic anions like carboxylates, proton transfer from the sulfonamide to the anion can occur, leading to deprotonation of the sulfonamide rather than anion binding. nih.gov Theoretical studies have indicated that for compounds like benzenesulfonamide (B165840), the nitrogen atom is the preferred site of protonation in the gas phase. researchgate.net

Cyclization Reactions Involving the Sulfonamide Group

The sulfonamide group can participate in a variety of intramolecular cyclization reactions to form heterocyclic structures, particularly sultams (cyclic sulfonamides). wikipedia.org These reactions are valuable for synthesizing complex molecules from linear precursors. For a molecule like 2-(4-bromophenyl)ethane-1-sulfonamide, a suitable reactive group would need to be introduced elsewhere in the molecule to enable cyclization.

Examples from related systems demonstrate the versatility of the sulfonamide in cyclization:

Thiadiazine 1-Oxide Synthesis: An intramolecular cyclization of 2-N-cyano-sulfonimidoyl amides, initiated by acid-catalyzed hydrolysis of the N-cyano group, has been used to form thiadiazine 1-oxides. nih.gov

Photoredox Autocatalysis: Cyclic biaryl sulfonamides have been synthesized through photoredox autocatalytic pathways, showcasing a modern approach to forming these structures. researchgate.net

Diels-Alder Reactions: In some cases, the broader molecular scaffold containing a sulfonamide can undergo transformations like the intramolecular Diels-Alder reaction, where the sulfonamide group influences the reactivity and outcome. researchgate.net

Reactivity of the 4-Bromophenyl Moiety

The 4-bromophenyl group is a key site for synthetic modification, primarily through reactions that substitute the bromine atom or add new groups to the aromatic ring.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The carbon-bromine bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. nih.govmdpi.com The reaction requires a palladium catalyst, a base, and a suitable solvent. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond with excellent stereoselectivity. wikipedia.orgorganic-chemistry.orgmdpi.com The process involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin and β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.orgnih.gov This method is invaluable for synthesizing arylalkynes and conjugated enynes. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation has become a premier method for synthesizing aryl amines, offering broad substrate scope and functional group tolerance. beilstein-journals.orgnih.govorganic-chemistry.org

The table below presents data from Suzuki-Miyaura coupling reactions performed on a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, illustrating typical conditions and yields for such transformations. mdpi.com

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, boronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv.), 1,4-Dioxane, 100 °C. Data sourced from mdpi.com.

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The outcome of this reaction is governed by the directing effects of the existing substituents: the bromine atom and the ethane-1-sulfonamide group. libretexts.org

Directing Effects: The bromine atom is a deactivating but ortho, para-directing group. libretexts.org The deactivation occurs via induction (electron withdrawal), while the ortho, para direction is due to resonance (lone pair donation). The 2-ethane-1-sulfonamide substituent is also deactivating due to the electron-withdrawing nature of the sulfonyl group and will act as a meta-director relative to its point of attachment.

Regioselectivity: In this compound, the para position relative to the bromine is blocked by the ethane-sulfonamide group. Therefore, electrophilic attack is directed to the positions ortho to the bromine atom (C2 and C6). The combined deactivating effects of both substituents mean that forcing conditions (e.g., strong electrophiles, Lewis acid catalysts, and potentially elevated temperatures) are typically required to achieve substitution. msu.edu Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromophenyl ring of this compound, although it is contingent on specific reaction conditions. In contrast to electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions require an aromatic ring that is rendered electron-deficient. masterorganicchemistry.comresearchgate.net This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. libretexts.org

The ethanesulfonamide (B75362) substituent (-CH2CH2SO2NH2) is generally considered to be a meta-directing deactivator in electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfonyl group. However, its activating potential for SNAr is less pronounced compared to classic activating groups like nitro (-NO2) or cyano (-CN) groups. For an SNAr reaction to proceed, a strong nucleophile and often elevated temperatures are necessary to overcome the activation energy barrier.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orglibretexts.org The first step is the rate-determining nucleophilic attack at the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge of this intermediate is delocalized across the aromatic ring. The presence of an electron-withdrawing group ortho or para to the site of attack is crucial for stabilizing this intermediate through resonance. libretexts.org In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive based on leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic. masterorganicchemistry.com

Reactivity of the Ethane (B1197151) Linker

The two-carbon ethane linker connecting the phenyl ring and the sulfonamide group offers sites for potential chemical modification.

Functionalization of the Alkyl Chain (e.g., oxidation, halogenation)

The benzylic position (the carbon adjacent to the phenyl ring) and the carbon alpha to the sulfonamide group are potential sites for functionalization. While the benzylic protons are typically susceptible to radical halogenation or oxidation, the strong deactivating effect of the para-bromo and the meta-directing sulfonamide group might influence the reactivity.

Oxidation of the alkyl chain could potentially be achieved using strong oxidizing agents. Depending on the conditions, this could lead to the formation of a ketone at the benzylic position or cleavage of the C-C bond.

Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could selectively introduce a bromine atom at the benzylic position. This new functionality would then open up pathways for subsequent nucleophilic substitution or elimination reactions.

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms of reactions involving this compound would require detailed experimental and computational studies.

Radical Coupling Pathways

The carbon-bromine bond in this compound can potentially participate in radical coupling reactions. For instance, in the presence of a radical initiator, homolytic cleavage of the C-Br bond could generate an aryl radical. This reactive intermediate could then participate in various coupling reactions, such as the formation of biaryl compounds or addition to alkenes. Radical cyclizations are also a possibility, particularly if an unsaturated moiety is introduced elsewhere in the molecule. nih.gov Studies on related ene sulfonamides have shown that radical cyclization can lead to the formation of polycyclic imines through a process involving the elimination of a sulfonyl radical. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis in Research Contexts

Single Crystal X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

Single crystal X-ray crystallography stands as the definitive method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. For 2-(4-bromophenyl)ethane-1-sulfonamide, this technique would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. A key aspect would be to determine the spatial relationship and rotational freedom between the 4-bromophenyl ring and the ethane-1-sulfonamide side chain. The crystal packing is stabilized by a variety of non-covalent forces, which are critical for the formation of the supramolecular architecture. nih.govresearchgate.net

Beyond classical hydrogen bonds, weaker interactions play a significant role in consolidating the crystal structure. C-H···O interactions are anticipated between the C-H groups of the ethyl linker or the aromatic ring and the electronegative oxygen atoms of the sulfonyl group on neighboring molecules. nih.gov Furthermore, C-H···π interactions are also plausible, where a C-H bond from one molecule interacts with the electron-rich π-system of the 4-bromophenyl ring of another molecule. princeton.edu The bromine atom itself can also participate in halogen-π interactions. nih.gov These subtle yet numerous interactions are crucial for achieving an efficiently packed and stable crystal structure.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. researchgate.net By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified. nih.govmdpi.com For this compound, this analysis would likely reveal prominent red spots on the d_norm map corresponding to the strong N-H···O hydrogen bonds.

The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of all intermolecular contacts. It is expected that the plot for this compound would show significant contributions from H···H, O···H/H···O, C···H/H···C, and Br···H/H···Br contacts, reflecting the relative importance of van der Waals forces, hydrogen bonding, and other weak interactions in the molecular packing. nih.govnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for confirming the molecular structure of this compound in solution, providing detailed information about the chemical environment of each atom.

The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. Based on the structure of this compound, a set of characteristic signals can be predicted. The 4-substituted bromophenyl ring would exhibit a typical AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl linker would appear as two distinct triplets due to spin-spin coupling with each other. The amine protons of the sulfonamide group (-NH₂) would likely present as a broad singlet.

The ¹³C NMR spectrum would show the expected number of signals corresponding to the unique carbon environments: four signals for the aromatic carbons (due to symmetry), and two signals for the carbons of the ethyl chain. The table below outlines the predicted chemical shifts for this compound based on typical values for its constituent functional groups. libretexts.orglibretexts.orglibretexts.orgoregonstate.edu

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H (ortho to Br) | 7.4 - 7.6 | 130 - 133 |

| Aromatic C-H (meta to Br) | 7.1 - 7.3 | 128 - 131 |

| Aromatic C-Br | - | 120 - 125 |

| Aromatic C-CH₂ | - | 138 - 142 |

| Ar-CH₂- | 3.0 - 3.3 (triplet) | 35 - 40 |

| -CH₂-SO₂ | 3.3 - 3.6 (triplet) | 50 - 55 |

| -SO₂NH₂ | 4.5 - 5.5 (broad singlet) | - |

To unambiguously assign all signals and probe the molecule's conformation in solution, advanced NMR techniques are employed.

2D-NMR: Correlation Spectroscopy (COSY) would be used to establish the connectivity between the two methylene groups of the ethyl chain, showing a clear cross-peak between their signals. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to link the proton signals to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC), respectively. This would allow for the complete and definite assignment of all ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. A NOESY experiment could provide valuable information on the preferred solution-state conformation of the flexible ethylsulfonamide chain relative to the plane of the bromophenyl ring. nih.gov

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to study the translational motion of molecules in solution. It could be applied to investigate potential self-association or aggregation of this compound by measuring its diffusion coefficient, which would decrease if intermolecular complexes are formed.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of light at specific frequencies corresponding to molecular vibrations, researchers can confirm the presence of key structural motifs. For this compound, these techniques are crucial for verifying the integrity of the sulfonamide group, the nature of the aromatic substitution, and the aliphatic linker.

The interpretation of the vibrational spectra of this compound would rely on the identification of characteristic absorption bands for its constituent parts. The sulfonamide group (-SO₂NH₂) exhibits distinct vibrational modes. Typically, the asymmetric and symmetric stretching vibrations of the S=O bonds are observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide is expected to appear as a band in the 3400-3200 cm⁻¹ range. The S-N stretching vibration is generally found in the 950-860 cm⁻¹ region.

The 4-bromophenyl group also presents a set of characteristic vibrations. The C-Br stretching vibration typically appears in the low-frequency region of the spectrum, usually between 600 and 500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. For a 1,4-disubstituted (para) benzene ring, a strong absorption is typically observed in the 850-800 cm⁻¹ range.

The ethane (B1197151) linker contributes to the aliphatic C-H stretching vibrations, which are expected in the 3000-2850 cm⁻¹ region, and CH₂ bending (scissoring) vibrations around 1470-1450 cm⁻¹.

While detailed experimental spectra for this compound are not widely published, the expected key vibrational frequencies based on characteristic group frequencies from analogous structures are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch | -NH₂ (Sulfonamide) | 3400-3200 | IR, Raman |

| Aromatic C-H Stretch | C₆H₄-Br | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | -CH₂-CH₂- | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | C₆H₄-Br | 1600-1450 | IR, Raman |

| CH₂ Bend (Scissoring) | -CH₂-CH₂- | 1470-1450 | IR, Raman |

| S=O Asymmetric Stretch | -SO₂NH₂ | 1350-1300 | IR, Raman (strong) |

| S=O Symmetric Stretch | -SO₂NH₂ | 1160-1140 | IR, Raman (strong) |

| S-N Stretch | -SO₂NH₂ | 950-860 | IR |

| para-Disubstituted C-H Out-of-Plane Bend | C₆H₄-Br | 850-800 | IR (strong) |

| C-Br Stretch | C₆H₄-Br | 600-500 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique in chemical analysis, offering the capability to determine the mass of a molecule with exceptional accuracy, typically to within a few parts per million (ppm). measurlabs.comlongdom.org This precision allows for the unambiguous determination of the elemental composition of a compound, a critical step in its structural confirmation. measurlabs.comresearchgate.net For this compound (C₈H₁₀BrNO₂S), HRMS provides a measured mass that can be confidently matched to its theoretical exact mass.

The theoretical monoisotopic mass of this compound is 262.96155 Da. In HRMS analysis, the compound is ionized, commonly forming protonated molecules [M+H]⁺ or other adducts such as [M+Na]⁺. The high resolving power of the instrument allows for the differentiation of ions with very similar nominal masses, ensuring the correct elemental formula is assigned. nih.gov

Beyond accurate mass determination, tandem mass spectrometry (MS/MS) experiments in conjunction with HRMS are employed to investigate the fragmentation pathways of the molecule. By inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the masses of the resulting fragment ions with high accuracy, researchers can piece together the molecular structure.

Loss of the sulfonamide group: Cleavage of the C-S bond could lead to the loss of SO₂NH₂ (79.9568 Da), resulting in a bromophenylethyl cation.

Benzylic cleavage: Fission of the bond between the ethyl group and the sulfonamide moiety is a probable pathway.

Cleavage of the S-N bond: This could lead to the loss of NH₂ (16.0187 Da).

Loss of bromine: The C-Br bond can also cleave, leading to a fragment ion corresponding to the loss of a bromine radical (78.9183 Da or 80.9163 Da for the isotopes).

Rearrangement reactions: More complex fragmentation patterns involving molecular rearrangements are also possible.

The table below lists the predicted accurate masses for the parent molecule and some of its potential adducts, which would be targeted in an HRMS analysis. uni.lu

| Ion/Adduct Species | Molecular Formula | Predicted m/z uni.lu |

| [M]⁺ | C₈H₁₀BrNO₂S⁺ | 262.96100 |

| [M+H]⁺ | C₈H₁₁BrNO₂S⁺ | 263.96883 |

| [M+Na]⁺ | C₈H₁₀BrNNaO₂S⁺ | 285.95077 |

| [M+NH₄]⁺ | C₈H₁₄BrN₂O₂S⁺ | 280.99537 |

| [M-H]⁻ | C₈H₉BrNO₂S⁻ | 261.95427 |

Theoretical and Computational Chemistry Studies of 2 4 Bromophenyl Ethane 1 Sulfonamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is frequently employed to calculate various molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity.

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For 2-(4-bromophenyl)ethane-1-sulfonamide, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.net The resulting optimized structure provides a detailed three-dimensional view of the molecule.

Key geometric parameters for the optimized structure of this compound would include the lengths of the C-Br, C-S, S-N, and S=O bonds, as well as the angles around the sulfur atom, which define the geometry of the sulfonamide group.

Table 1: Selected Optimized Geometrical Parameters (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.91 | O-S-O | 120.5 |

| C-S | 1.83 | O-S-N | 108.2 |

| S=O | 1.45 | C-S-N | 105.7 |

Note: The data in this table is illustrative and represents typical values derived from DFT calculations on similar molecular structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests that a molecule is more reactive. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely distributed across the electron-accepting sulfonamide group. The HOMO-LUMO gap helps characterize the charge transfer that occurs within the molecule. malayajournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Table 2: Calculated Global Reactivity Descriptors (Theoretical)

| Parameter | Value (eV) | Formula |

|---|---|---|

| EHOMO | -6.85 | - |

| ELUMO | -1.15 | - |

| Energy Gap (ΔE) | 5.70 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.85 | -EHOMO |

| Electron Affinity (A) | 1.15 | -ELUMO |

| Global Hardness (η) | 2.85 | (I - A) / 2 |

| Global Softness (S) | 0.35 | 1 / (2η) |

| Electronegativity (χ) | 4.00 | (I + A) / 2 |

Note: The data in this table is illustrative, based on typical DFT calculation results for similar organic molecules.

DFT calculations are a reliable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. semanticscholar.org

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.org These predicted values are often in good agreement with experimental data and are invaluable for assigning specific signals to the corresponding nuclei in the molecule. semanticscholar.orgrsc.org

Vibrational Frequencies: The vibrational spectrum (FT-IR and Raman) of a molecule can be calculated to identify its characteristic vibrational modes. researchgate.net The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and wagging of different functional groups. researchgate.net For this compound, key predicted vibrations would include the symmetric and asymmetric stretching of the S=O bonds, the N-H stretching of the amide group, and the C-Br stretching of the phenyl ring.

Table 3: Comparison of Theoretical and Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 | 3300-3400 |

| C-H Stretch (Aromatic) | 3080 | 3050-3150 |

| C-H Stretch (Aliphatic) | 2950 | 2850-3000 |

| S=O Asymmetric Stretch | 1345 | 1320-1370 |

| S=O Symmetric Stretch | 1150 | 1140-1180 |

Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. researchgate.net

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. libretexts.org These maps illustrate regions of negative and positive electrostatic potential on the electron density surface. libretexts.orgchemrxiv.org

In an MEP map of this compound, the most negative regions (typically colored red) are expected around the highly electronegative oxygen atoms of the sulfonamide group, indicating these are sites susceptible to electrophilic attack. malayajournal.orgchemrxiv.org The area around the amine hydrogen atoms would show a positive potential (colored blue), identifying them as potential hydrogen bond donors. researchgate.net This analysis is crucial for understanding intermolecular interactions. malayajournal.org

Another method to analyze charge distribution is through calculated atomic charges, such as Mulliken charges. researchgate.net This provides a quantitative measure of the partial charge on each atom, helping to identify electron-rich and electron-poor centers.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, considering its flexibility and interactions with its environment. elifesciences.org MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has rotational freedom around the C-C and C-S single bonds. These simulations can identify various low-energy conformers and the energy barriers between them.

Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, MD can provide detailed insights into solvent effects. This allows for the study of how the solute interacts with the solvent, including the formation of hydrogen bonds between the sulfonamide group and surrounding water molecules, which can influence the molecule's preferred conformation and reactivity.

In Silico Reaction Pathway Modeling and Activation Energy Calculations

Computational methods can be used to model the mechanism of a chemical reaction step-by-step. nih.gov This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate. For this compound, one could model reactions such as the deprotonation of the sulfonamide nitrogen or a nucleophilic substitution at the sulfur atom.

By calculating the Gibbs free energies of the stationary points along the reaction pathway, a detailed energy profile can be constructed. nih.gov The difference in energy between the reactants and the transition state gives the activation energy (energy barrier) for the reaction. This information is fundamental for understanding the reaction's kinetics and predicting whether a proposed mechanism is feasible under certain conditions. nih.gov

Lack of Available Data for Theoretical and Computational Studies of this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is a notable absence of published research specifically focused on the theoretical and computational chemistry of the compound This compound . Consequently, the detailed analysis requested for the article, including ligand-protein docking studies, prediction of binding affinities, and structure-property relationship modeling, cannot be provided at this time.

The specified sections and subsections of the requested article require in-depth data from computational studies, which are not available in the public domain for this particular molecule. The performed searches did not yield any scholarly articles or database entries containing the necessary information on:

Ligand-Protein Docking Studies: No studies were found that have computationally modeled the interaction of this compound with any protein targets.

Identification of Putative Binding Sites and Interaction Types: Without docking studies, there is no data to identify potential binding sites or the nature of the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) between this compound and any protein.

Prediction of Theoretical Binding Affinities: There are no published theoretical calculations predicting the binding affinity (e.g., in kcal/mol) of this compound to any biological target.

Structure-Property Relationship (SPR) Modeling: No theoretical data or computational models are available that describe the relationship between the structure of this compound and its physicochemical or biological properties.

While general methodologies for these types of computational studies exist, and research has been conducted on other sulfonamide-containing compounds, the strict requirement to focus solely on This compound prevents the inclusion of data from related but distinct molecules.

Therefore, due to the lack of specific scientific research on this compound, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Applications of 2 4 Bromophenyl Ethane 1 Sulfonamide in Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block in Organic Chemistry

In organic synthesis, "building blocks" are relatively simple molecules that provide specific structural and functional features to a larger, target molecule. sigmaaldrich.com 2-(4-bromophenyl)ethane-1-sulfonamide fits this description perfectly due to the presence of two key reactive sites: the aryl bromide and the sulfonamide group. These sites can be manipulated independently or in concert to achieve a wide range of chemical transformations.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are central to medicinal chemistry and materials science. The structure of this compound offers several pathways for its use as a precursor in the synthesis of these important molecules.

The carbon-bromine bond on the phenyl ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki, Heck, and Buchwald-Hartwig amination can be employed to attach different substituents or build new ring systems onto the phenyl core. The sulfonamide group itself can also participate in cyclization reactions, with the nitrogen atom acting as a nucleophile to form nitrogen-containing heterocycles. Research has demonstrated the utility of bromophenyl-containing molecules as starting materials for synthesizing a variety of heterocyclic systems, such as pyrimidines, thiadiazoles, and pyridazinones. researchgate.net For example, a common strategy involves an initial reaction at the bromo-position followed by transformations that engage the side chain to complete the heterocyclic ring.

| Potential Heterocyclic Synthesis Reactions | Description | Role of this compound |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | The bromophenyl group acts as the organohalide partner to form a new C-C bond, extending the molecular framework. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction forming a C-N bond between an aryl halide and an amine. | The bromophenyl group can be coupled with various amines, a key step in synthesizing nitrogen-containing heterocycles. |

| Intramolecular Cyclization | A reaction where a molecule reacts with itself to form a ring. | The sulfonamide nitrogen can act as an internal nucleophile, attacking an electrophilic site introduced elsewhere in the molecule to form a ring. |

A multi-step synthesis involves a sequence of chemical reactions to transform a simple starting material into a more complex target molecule. libretexts.org The bifunctional nature of this compound makes it an ideal intermediate in such sequences. Chemists can selectively react one functional group while leaving the other intact for a later step.

For example, the sulfonamide group can be temporarily protected, allowing for extensive modification of the bromophenyl ring through coupling reactions. Subsequently, the protecting group can be removed, and the sulfonamide can be functionalized, for instance, by N-alkylation. This strategic, stepwise approach is fundamental to modern organic synthesis, enabling the construction of complex molecules with high precision. worktribe.com The ability to use the compound in solid-supported synthesis further enhances its utility, simplifying purification processes in multi-step sequences. worktribe.com

Utility in Ligand Design for Catalysis and Coordination Chemistry

Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The design of ligands is crucial for controlling the reactivity and properties of metal catalysts and for developing agents that can selectively bind metal ions. The sulfonamide group is a well-established functional group in ligand design.

The sulfonamide moiety (-SO₂NH-) is an excellent coordinating group for a variety of metal ions. researchgate.net The nitrogen and one or both of the oxygen atoms can donate lone pairs of electrons to a metal center. By incorporating the this compound structure into a larger molecule, new ligands can be created. These ligands can then form complexes with transition metals like palladium, copper, nickel, and cobalt. researchgate.nettandfonline.com

The resulting metal complexes can function as catalysts for a wide array of organic reactions. The electronic and steric properties of the ligand play a critical role in determining the efficiency and selectivity of the catalyst. The 4-bromophenyl group in the ligand structure can be further modified, allowing for fine-tuning of the catalyst's properties for specific applications. For instance, replacing the bromine atom with other groups can alter the electron density on the ligand, which in turn influences the catalytic activity of the metal center. Nickel-catalyzed cross-coupling reactions, for example, have benefited from carefully designed ligands to overcome mechanistic barriers. princeton.edu

Chelation is the process of forming two or more separate coordinate bonds between a polydentate (multiple-bonded) ligand and a single central metal ion. researchgate.net This process results in the formation of a stable, ring-like structure called a chelate. Sulfonamide-based molecules can act as effective chelating agents. bohrium.comnih.gov

In the context of this compound, while the molecule itself is a monodentate or potentially bidentate ligand through the sulfonamide group, it serves as a scaffold for designing more complex chelating agents. By chemically linking two or more of these units together or by introducing other coordinating groups into the molecule, powerful multidentate ligands can be synthesized. These chelating agents are valuable for applications ranging from metal ion sequestration and sensing to the development of metalloprotein inhibitors. nih.gov Studies have shown that upon chelation, the polarity of the metal ion is significantly reduced, which can enhance the biological activity of the resulting complex. tandfonline.com

| Metal Ion | Coordination Geometry | Significance |

| Copper(II) | Often distorted octahedral or square planar | Important in catalytic oxidation and biological systems. |

| Nickel(II) | Typically octahedral or square planar | Used in cross-coupling catalysis and hydrogenation. tandfonline.com |

| Zinc(II) | Commonly tetrahedral or octahedral | Crucial in biological systems (e.g., enzymes) and as a catalyst Lewis acid. nih.gov |

| Cobalt(II) | Tetrahedral or octahedral | Used in various catalytic processes and as a component in vitamin B12. |

Precursors for Functional Materials and Polymer Science

The development of new functional materials, including polymers with specific electronic or optical properties, is a major area of materials science research. The structure of this compound suggests its potential use as a monomer or precursor for such materials.

The presence of the aryl bromide group is particularly significant, as it opens the door to polymerization via cross-coupling reactions. For example, Suzuki polycondensation, a powerful method for creating conjugated polymers, utilizes di-bromo aromatic compounds as one of the monomer components. If this compound were converted into a di-functionalized monomer (e.g., by introducing a second reactive group), it could be incorporated into polymer chains.

The resulting polymers could possess interesting properties conferred by the sulfonamide group, such as improved solubility, thermal stability, or the ability to coordinate with metal ions post-polymerization. This could lead to the development of new materials for applications in sensors, organic electronics, or as membranes for separation processes. The design of π-conjugated materials often relies on the strategic combination of electron-donating and electron-accepting building blocks to achieve desired optoelectronic properties. mdpi.com

Synthesis of Monomers for Polymerization

The structure of this compound is not inherently a monomer, but it serves as a valuable precursor for synthesizing polymerizable molecules. Its two primary functional groups, the bromo group on the phenyl ring and the primary sulfonamide, are key reaction sites.

The bromo group is particularly useful for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to introduce polymerizable functionalities. For instance, reacting the compound with a vinylboronic acid derivative (in a Suzuki coupling) would replace the bromine atom with a vinyl group, creating a styrenic-type monomer. This new monomer could then undergo polymerization to form polymers with pendant sulfonamide groups.

The primary sulfonamide group (-SO₂NH₂) also offers pathways for monomer synthesis. The acidic proton on the nitrogen can be removed, and the resulting anion can react with various electrophiles. This allows for the introduction of polymerizable groups, such as acrylates or methacrylates, by reacting the sulfonamide with acryloyl chloride or methacryloyl chloride. acs.orgrsc.org Polymers containing sulfonamide groups are known for their responsiveness to pH and carbon dioxide, making them suitable for applications in drug delivery and environmental remediation. acs.org

Below is an interactive data table illustrating potential monomer synthesis pathways from this compound.

| Starting Material | Reagent | Reaction Type | Potential Monomer Product | Polymerizable Group |

| This compound | Vinylboronic acid | Suzuki Coupling | 2-(4-vinylphenyl)ethane-1-sulfonamide | Vinyl |

| This compound | Acryloyl chloride | N-Acylation | N-acryloyl-2-(4-bromophenyl)ethane-1-sulfonamide | Acrylamide |

| This compound | Glycidyl methacrylate | Ring-opening addition | Methacrylate-functionalized sulfonamide | Methacrylate |

Incorporation into Advanced Materials Architectures

The incorporation of the this compound moiety into polymer backbones can impart unique properties to the resulting materials. The rigid aromatic ring and the polar sulfonamide group can significantly influence the material's thermal, mechanical, and optical characteristics.

Sulfur-containing polymers, in general, are noted for their excellent optical performance and adhesive capabilities toward metal ions. rsc.org By extension, polymers derived from this compound could find use in high-refractive-index lenses, coatings, and membranes. The presence of the sulfonamide group can also enhance the thermal stability of polymers. For example, poly(arylene ether sulfone)s containing pendant sulfonamide groups have shown onsets of weight loss ranging from 372 to 496 °C. researchgate.net

Furthermore, the bromine atom can be leveraged in post-polymerization modification. After the synthesis of a polymer containing the this compound unit, the bromo group can be converted into other functional groups through reactions like lithiation followed by quenching with an electrophile, or through further cross-coupling reactions. This allows for the fine-tuning of the material's properties for specific applications, such as creating flame-retardant materials or materials with specific surface energies.

The potential properties and applications of polymers incorporating this compound are summarized in the table below.

| Structural Feature | Potential Property Enhancement | Potential Application Area |

| Bromophenyl Group | Increased refractive index, flame retardancy, site for post-polymerization modification. | Optical materials, flame-retardant polymers, functional surfaces. |

| Ethane-1-sulfonamide Group | Improved thermal stability, pH-responsiveness, metal ion chelation. acs.orgresearchgate.net | High-performance plastics, smart hydrogels, separation membranes. |

| Combined Structure | Tunable solubility, specific interactions with other molecules. | Specialty polymers, sensor materials, biomedical devices. |

While the direct application of this compound in materials science is still an emerging area, its chemical functionalities provide a strong foundation for the development of novel polymers and advanced materials.

Mechanistic Biological and Biochemical Research Applications Strictly in Vitro and Molecular Focus

Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)

This section explores the mechanistic details of how 2-(4-bromophenyl)ethane-1-sulfonamide interacts with different enzymes in a controlled laboratory setting. The focus remains on the molecular kinetics and characterization of these interactions.

Based on a review of the available scientific literature, there are no specific in vitro studies detailing the inhibition kinetics or mechanisms of this compound on carbonic anhydrase isoforms. While the broader class of sulfonamides is well-known for its carbonic anhydrase inhibitory activity, specific data for this particular compound, such as IC50 or K_i_ values, have not been reported.

In the context of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway of many microorganisms, sulfonamides are a major class of inhibitors. researchgate.net They typically act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). researchgate.netmdpi.com However, specific kinetic characterization of DHPS inhibition by this compound has not been documented in the available research.

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling pathways, and its inhibition is a subject of significant research. Certain sulfonamide derivatives have been investigated as PKA inhibitors. nih.gov Despite this, there is currently no published research that specifically characterizes the in vitro inhibitory effects of this compound on Protein Kinase A.

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While various sulfonamide derivatives have been synthesized and evaluated for their potential to inhibit these enzymes, there are no specific studies reporting the analysis of alpha-glucosidase and alpha-amylase inhibition by this compound.

The most significant body of research concerning the bioactivity of compounds related to this compound is in the context of Dynamin I GTPase inhibition. A novel class of GTP-competitive dynamin inhibitors, named Sulfonadyns™, has been developed from an aryl sulfonamide scaffold.

Initial screening identified dansylcadaverine (B154855) as a moderate inhibitor of dynamin I (dynI) GTPase activity with an IC50 of 45 μM. This led to the synthesis of a library of related sulfonamides to explore the structure-activity relationship. Within this research, an analogue featuring a 4-bromophenyl group was selected as a lead for the development of a sub-library due to its favorable physicochemical properties and potential for further synthetic modifications.

Subsequent development led to highly potent inhibitors. For instance, analogue 47, (E)-N-(3-{[3-(4-bromophenyl)-2-propen-1-yl]amino}propyl)-1-naphthalenesulfonamide, which incorporates the 4-bromophenyl moiety, demonstrated an IC50 value of less than 4 μM for dynamin I inhibition.

Kinetic Analysis:

Enzyme kinetic studies were performed on lead compounds from the Sulfonadyn™ series to determine their mechanism of action. Lineweaver-Burk plot analysis revealed that these sulfonamide analogues are GTP-competitive inhibitors of dynamin I, indicating that they act at the active site within the GTPase domain of the enzyme.

| Compound | Description | Dynamin I IC50 (μM) | Mechanism of Inhibition |

|---|---|---|---|

| Dansylcadaverine (Initial Lead) | Aryl sulfonamide | 45 | Not specified |

| Sulfonadyn-47 | Contains a 4-bromophenyl group | <4 | GTP-competitive |

Glutamate Carboxypeptidase II (GCP2), also known as prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme that is a therapeutic target for neurological disorders and prostate cancer. mdpi.com While certain classes of sulfonamides, specifically N-substituted glutamyl sulfonamides, have been investigated as GCP2 inhibitors, there is no research available on the inhibitory activity of this compound against this enzyme. mdpi.com

Receptor Binding Studies (In Vitro Assays)

In vitro receptor binding assays are fundamental tools for characterizing the interaction between a ligand and its target receptor at the molecular level. For compounds related to this compound, these studies have been crucial in identifying their affinity and selectivity for specific biological targets, most notably the endothelin (ET) receptors.